molecular formula C8H14O B1612833 4-Methyl-1-heptyn-3-OL CAS No. 87777-46-6

4-Methyl-1-heptyn-3-OL

Cat. No. B1612833
CAS RN: 87777-46-6
M. Wt: 126.2 g/mol
InChI Key: WONUPNLSAKXVSN-UHFFFAOYSA-N
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Description

4-Methyl-1-heptyn-3-OL is a chemical compound with the molecular formula C8H14O . It is also known by other names such as 4-METHYL-1-HEPTYN-3-OL, 4-Methylhept-1-yn-3-ol, and 1-Heptyn-3-ol,4-methyl . The molecular weight of this compound is 126.20 g/mol .


Molecular Structure Analysis

The 4-Methyl-1-heptyn-3-OL molecule contains a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

4-Methyl-1-heptyn-3-OL has a molecular weight of 126.20 g/mol . It has a computed XLogP3-AA value of 1.9, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . Its topological polar surface area is 20.2 Ų .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

4-Methyl-1-heptyn-3-OL is involved in the synthesis of various compounds. For instance, it has been used in the creation of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (4HP2M3B), showcasing its utility in the synthesis and spectroscopic analysis of novel compounds with potential Non-Linear Optical (NLO) properties (Praveenkumar et al., 2021).

Enzymatic Optical Resolution

Enzymatic enantioselective esterification of (R,S)-4-Methyl-1-heptyn-3-OL has been examined, demonstrating its role in achieving high enantioselectivity and reaction rates in organic solvents. This study highlights its importance in the optical resolution of synthetic pyrethroid alcohol (Mitsuda & Nabeshima, 2010).

Cyclization of Epoxy-Alcohol

4-Methyl-1-heptyn-3-OL has been used in the cyclization of epoxy-alcohol, leading to the synthesis of tetrahydropyran derivatives. This demonstrates its utility in complex organic syntheses and the creation of novel organic compounds (Mukai et al., 2001).

Microwave Spectroscopy and Quantum Chemistry

The compound has been studied for its internal rotation and conformational effects using microwave spectroscopy and quantum chemistry, indicating its significance in the field of molecular physics and chemistry (Eibl et al., 2018).

Alkyne Hydrogenations

4-Methyl-1-heptyn-3-OL has been a subject of study in alkyne hydrogenations, illustrating its role in catalytic process development and reactor design. This research is crucial for understanding the optimization of catalytic reactions in industrial applications (Crespo-Quesada et al., 2012).

Enantioselective Addition to Aldehydes

The compound has been used in the enantioselective addition to aldehydes, providing a new avenue for the preparation of optically active terminal acetylenes, crucial for asymmetric synthesis (Boyall et al., 2000).

Safety And Hazards

4-Methyl-1-heptyn-3-OL is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-methylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h2,7-9H,4,6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONUPNLSAKXVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607206
Record name 4-Methylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-heptyn-3-OL

CAS RN

87777-46-6
Record name 4-Methylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-heptyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
C Heiss, M Laivenieks, JG Zeikus, RS Phillips - Bioorganic & medicinal …, 2001 - Elsevier
… Therefore, the major product of the enzyme reaction was (3S,4S)-4-methyl-1-heptyn-3-ol. Yield 44 mg (43%), >98% ee, R f 0.19 (10% ether/pet. ether), [α] 20 D −10.2 (c 2.75, dioxane) 1 …
Number of citations: 77 www.sciencedirect.com
YY Cui, CX Yang, XP Yan - ACS applied materials & interfaces, 2020 - ACS Publications
… aromatic networks of chiral MONs’ may provide π–π interaction for efficient separation of 4-heptyn-2-ol, 4-pentyn-2-ol, 2-phenyl-4-penten-2-ol, 4-hexyn-3-ol, and 4-methyl-1-heptyn-3-ol …
Number of citations: 37 pubs.acs.org
TW Schultz, J Seward‐Nagel… - Environmental …, 2004 - Wiley Online Library
The toxicity of a series of 120 aliphatic alcohols was evaluated using the Tetrahymena pyriformis population growth impairment assay. For tertiary propargylic alcohols; primary, …
Number of citations: 21 onlinelibrary.wiley.com
FA Pasha, HK Srivastava, A Srivastava… - QSAR & …, 2007 - Wiley Online Library
The Quantitative Structure–Toxicity Relationship (QSTR) models of various derivatives of phenols, alcohols, esters, aldehydes and ketones have been made with the help of …
Number of citations: 36 onlinelibrary.wiley.com
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com
DR Roy, R Parthasarathi, B Maiti… - Bioorganic & medicinal …, 2005 - Elsevier
Electrophilicity is one of the cardinal chemical reactivity descriptors successfully employed in various molecular reactivity studies within a structure–activity relationship parlance. The …
Number of citations: 199 www.sciencedirect.com
AH Pandith, S Giri, PK Chattaraj - Organic Chemistry …, 2011 - downloads.hindawi.com
Quantum chemical parameters such as LUMO energy, HOMO energy, ionization energy (I), electron affinity (A), chemical potential ( ), hardness ( ) electronegativity ( ), philicity ( ), and …
Number of citations: 15 downloads.hindawi.com
RK Singh, AKR Khan, VK Sahu… - International Journal of …, 2009 - Wiley Online Library
The quantitative structure toxicity relationship (QSTR) models of 89 alcohol derivatives have been made with the help of quantum chemical and topological descriptors. The molecular …
Number of citations: 11 onlinelibrary.wiley.com
D Kumar, RN Singh, S Sahu… - Organic Chemistry: An …, 2011 - researchgate.net
QSAR study of phenols with the help of quantum mechanical parameter has recently been made by Singh et al [1]. They developed QSAR models having high degree of predicted …
Number of citations: 1 www.researchgate.net
X Gao, T Feng, M Sheng, B Wang, Z Wang, P Shan… - Food Chemistry, 2021 - Elsevier
Black soybean sauce’s (BSS) aroma was scarcely investigated, which seriously affected BSS’s quality and consumers’ preference. Thus the aroma compounds in BSS were …
Number of citations: 34 www.sciencedirect.com

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